REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][CH:9]([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=3)[O:8][C:5]2=[N:6][CH:7]=1.N12CCCN=C1CCCCC2>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[CH2:11][CH:10]=[C:9]([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=3)[O:8][C:5]2=[N:6][CH:7]=1
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Name
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|
Quantity
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2.9 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(=NC1)OC(C=C2)C2=CC(=C(C=C2)Cl)Cl
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Name
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|
Quantity
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0.5 mL
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Type
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reactant
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Smiles
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N12CCCCCC2=NCCC1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction mixture was partitioned between ethyl acetate and aqueous saturated ammonium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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The ethyl acetate layer was dried over magnesium sulfate
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Type
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CUSTOM
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Details
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the solvent was evaporated
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Type
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CUSTOM
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Details
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to leave a solid residue
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Type
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CUSTOM
|
Details
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This was recrystallized from ethanol
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
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BrC=1C=C2C(=NC1)OC(=CC2)C2=CC(=C(C=C2)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |